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Isopropyl butylcarbamate - 36452-62-7

Isopropyl butylcarbamate

Catalog Number: EVT-8925052
CAS Number: 36452-62-7
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Isopropyl butylcarbamate is derived from the reaction of butylamine with isopropyl chloroformate. The compound can be classified under the following categories:

  • Chemical Class: Carbamate
  • CAS Number: 55406-53-6
  • Function: Preservative and antifungal agent
Synthesis Analysis

Methods and Technical Details

The synthesis of isopropyl butylcarbamate involves several steps, primarily focusing on the reaction between butylamine and isopropyl chloroformate. This process can be outlined as follows:

  1. Preparation of Butylamine: Butylamine is first prepared or obtained as a commercial product.
  2. Reaction with Isopropyl Chloroformate: The butylamine is reacted with isopropyl chloroformate under controlled conditions to yield isopropyl butylcarbamate. This reaction typically requires an inert atmosphere to prevent moisture interference.
  3. Purification: The product may undergo purification through distillation or recrystallization to achieve the desired purity.

The reaction can be represented as:

Butylamine+Isopropyl ChloroformateIsopropyl Butylcarbamate+HCl\text{Butylamine}+\text{Isopropyl Chloroformate}\rightarrow \text{Isopropyl Butylcarbamate}+\text{HCl}
Molecular Structure Analysis

Structure and Data

Isopropyl butylcarbamate has a molecular formula of C7H15N1O2C_7H_{15}N_1O_2 and a molecular weight of approximately 145.20 g/mol. The structure features a carbamate functional group, characterized by the presence of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, which in turn is bonded to an isopropyl group.

  • Molecular Structure:

    Molecular Structure (Illustration for representation purposes)
Chemical Reactions Analysis

Reactions and Technical Details

Isopropyl butylcarbamate undergoes various chemical reactions, particularly hydrolysis under acidic or basic conditions, leading to the formation of butanol and isopropanol along with carbon dioxide. This reaction can be significant in determining its stability in formulations:

Isopropyl Butylcarbamate+H2OButanol+Isopropanol+CO2\text{Isopropyl Butylcarbamate}+\text{H}_2O\rightarrow \text{Butanol}+\text{Isopropanol}+\text{CO}_2

Additionally, it can react with strong oxidizing agents leading to degradation products, which may include various nitrogen-containing compounds.

Mechanism of Action

Process and Data

The antifungal mechanism of action for isopropyl butylcarbamate involves the inhibition of fungal cell wall synthesis. It disrupts the normal function of enzymes involved in cell wall biosynthesis, leading to cell lysis and death. The compound's halogenated structure contributes to its efficacy against various fungal species by interfering with cellular processes critical for survival.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or slightly yellow crystalline powder
  • Odor: Characteristic odor typical of carbamates
  • Melting Point: 65-67 °C

Chemical Properties

  • Stability: Relatively stable under normal conditions, but sensitive to hydrolysis.
  • Solubility: Soluble in organic solvents like ethanol; insoluble in water.

These properties make it suitable for use in various formulations while requiring careful handling to maintain stability.

Applications

Scientific Uses

Isopropyl butylcarbamate finds extensive use in:

  • Cosmetics: As a preservative to prevent microbial growth in creams, lotions, and other personal care products.
  • Industrial Applications: Used in paints, coatings, and wood preservatives due to its antifungal properties.
  • Agriculture: Employed as a fungicide in certain agricultural formulations.
Historical Development and Industrial Adoption of IPBC

Origins in Wood Preservation and Paints: Early Patents and Commercialization

Iodopropynyl Butylcarbamate (IPBC) emerged as a significant advancement in industrial biocides following the discovery of halogenated acetylene chemistry in the early 20th century. Initial research into iodinated organic compounds was pioneered by Biltz and Dehn (1904–1911), who identified the antimicrobial potential of iodopropynyl derivatives. This foundational work culminated in Johnson's 1963 patent (assigned to Dow Chemical) for aqueous colloidal dispersions containing halogenated acetylenic alcohols, which demonstrated efficacy in controlling microbial growth on paint surfaces [1] [7]. The pivotal breakthrough occurred in 1975 when Singer (Troy Chemical Corporation) patented urethanes of 1-halogen substituted alkynes, specifically claiming 3-iodo-2-propynyl butylcarbamate as a novel fungicide with exceptional performance in coatings. This invention established IPBC's core molecular structure and initiated its commercialization under the trade name Troysan™ for paint and coating applications [1] [7].

Early adoption focused primarily on dry-film preservation for interior and exterior architectural coatings. IPBC's unique value proposition included broad-spectrum antifungal activity (effective against Aspergillus niger at concentrations as low as 0.6 ppm), compatibility with diverse paint formulations, and sustainability benefits compared to mercury-based preservatives then in use. By the 1980s, IPBC had become a cornerstone technology in the coatings industry, protecting against mold, mildew, and fungal degradation while maintaining film integrity and appearance. Concurrently, its application expanded into wood preservation, particularly following the 1980 patent (US4323602A) that detailed water-repellent emulsion concentrates containing IPBC for impregnating cellulose materials like timber, plywood, and particleboard. These formulations protected wood against decay fungi (Coriolus versicolor, Serpula lacrymans) and dimensional instability caused by moisture [2].

Table 1: Key Early Patents in IPBC Development

YearPatent/InnovationAssignee/InventorPrimary ApplicationSignificance
1963Aqueous colloidal dispersions with halogenated acetylenic alcoholsDow Chemical (Johnson)Paints/coatingsValidated iodopropynyl chemistry for surface protection
1975Urethanes of 1-halogen substituted alkynesTroy Chemical (Singer)Coatings preservationFirst explicit claim of IPBC as a dry-film fungicide
1980Water-repellent wood preservative emulsion concentratesN/A (US4323602A)Wood compositesEnabled aqueous delivery of IPBC to cellulose materials
1983Process for iodocarbamate preparationICI (Brand et al.)Manufacturing efficiencyScalable synthesis via propargyl carbamate iodination

Transition to Cosmetic and Personal Care Applications: Regulatory Milestones

The expansion of IPBC into cosmetics began in the 1990s, driven by demand for broad-spectrum, non-formaldehyde preservatives. This transition required rigorous safety evaluation and regulatory approvals. In 1996, the Cosmetic Ingredient Review (CIR) Expert Panel published a comprehensive safety assessment concluding that IPBC was safe for topical use at concentrations ≤0.1%. This evaluation was based on toxicological data showing no evidence of carcinogenicity, genotoxicity, or significant reproductive effects in rodent studies [1] [3]. Consequently, IPBC gained approval for leave-on and rinse-off cosmetic formulations in the United States.

European regulatory adoption followed a more restrictive pathway. The Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP) mandated in 1999 that IPBC concentrations not exceed 0.01% in leave-on products and 0.02% in rinse-off products (excluding oral/lip products). Crucially, products exceeding 0.02% IPBC required "Contains Iodine" labeling due to concerns about potential iodine absorption. The European Cosmetics Regulation (Annex V) further prohibited IPBC in products for children under three years (except shampoos and bath products) and in body-wide applications like lotions [3] [8]. These regulatory milestones reflected a risk-adapted approach, balancing IPBC’s efficacy against fungi (notably Candida and dermatophytes) with exposure limitations.

Table 2: Global Regulatory Milestones for IPBC in Cosmetics

RegionYearRegulatory BodyKey DecisionsUse Restrictions
USA1996CIR Expert PanelApproved at ≤0.1% in topical productsNot for aerosol products
EU1999SCCNFPMax 0.01% (leave-on), 0.02% (rinse-off); "Contains Iodine" labeling >0.02%Ban in oral/lip products; restrictions for children <3 years and body-wide use
Japan2001MHLWApproved as preservative (limits aligned with EU)Prohibited in mouthwash products

Evolution of Synthesis Methodologies: From Organic Halogenation to Surfactant-Mediated Processes

Industrial synthesis of IPBC has undergone significant optimization since its inception. The original Troy Corporation route involved a two-step process:

  • Carbamate formation: Reaction of butyl isocyanate with propargyl alcohol in toluene
  • Iodination: Treatment of the intermediate with sodium iodide, sodium hydroxide, and sodium hypochlorite in ethanol/water solvent [1] [5]

This method faced challenges, including low yields (65–70%) due to by-product formation (e.g., diiodo compounds) and the use of hazardous organic solvents. A major advancement came with Imperial Chemical Industries' (ICI) 1980 patent, which optimized iodination efficiency by controlling stoichiometry and pH, achieving yields above 85% [5].

The most transformative innovation emerged in the early 2000s with surfactant-mediated aqueous synthesis (US20050033083A1). This process eliminated organic solvents entirely by conducting the reaction in water with nonionic surfactants (e.g., ethoxylated fatty alcohols) at 0–5°C. Key advantages included:

  • Enhanced selectivity: Surfactant micelles facilitated uniform reagent dispersion, minimizing polyiodination
  • Reduced environmental impact: Avoided toluene/ethanol and enabled direct isolation of crystalline IPBC
  • Economic efficiency: Simplified purification and reduced energy input [5]

For wood preservation, particle engineering further optimized performance. Micronized formulations (US7674481B2) with particle sizes <10 microns enabled deeper penetration into wood matrices, significantly improving resistance against white-rot (Trametes versicolor) and brown-rot fungi (Fomitopsis palustris) in composites like MDF and oriented strand board (OSB) [4] [10]. Supercritical CO₂ impregnation techniques (developed in 2003) represented another leap, allowing uniform IPBC distribution in dense wood substrates without compromising mechanical properties [10].

Table 3: Evolution of IPBC Synthesis Methodologies

EraMethodConditionsYield/PurityLimitations
1970s–1980sOrganic solvent-based iodinationToluene/ethanol; NaI/NaOCl; 20–25°C~70%, requires purificationSolvent flammability; diiodo impurities
1990sAqueous-organic hybridEthanol/water; pH control>85%, higher purityInefficient reagent mixing; thermal hotspots
2000s–PresentSurfactant-mediated aqueousWater/nonionic surfactants; 0–5°C>92%, minimal by-productsSurfactant removal needed for cosmetics
Wood-specificMicronization/SC-CO₂Particle size <10µm; 35–55°C/7.85–11.77 MPaN/AHigh capital cost for SC-CO₂ equipment

Properties

CAS Number

36452-62-7

Product Name

Isopropyl butylcarbamate

IUPAC Name

propan-2-yl N-butylcarbamate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-4-5-6-9-8(10)11-7(2)3/h7H,4-6H2,1-3H3,(H,9,10)

InChI Key

CPAUHNHNGALXSY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC(C)C

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